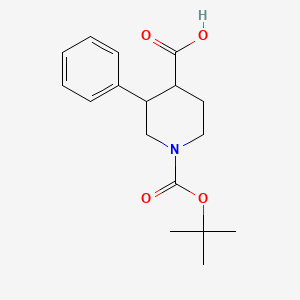

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 4-position of the piperidine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or introducing structural diversity in drug candidates. Its phenyl group contributes to lipophilicity and steric effects, influencing reactivity and biological interactions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCTXOGRWQLHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group . This method allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

Major Products:

Deprotection: The major product is the free amine after removal of the tert-butoxycarbonyl group.

Substitution: Substituted phenyl derivatives.

Oxidation/Reduction: Alcohols or other oxidized products.

Scientific Research Applications

Chemistry: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is widely used in organic synthesis as a protecting group for amines, facilitating the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs and other bioactive molecules. The tert-butoxycarbonyl group helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where precise control over functional group protection is essential .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This allows for the selective manipulation of other functional groups in the molecule without affecting the protected amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid can be contextualized against analogous piperidine derivatives. Below is a comparative analysis based on substituent variations, synthetic applications, and physicochemical characteristics:

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid, also known as N-BOC-3-phenyl-isonipecotic acid, is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- CAS Number : 8398879

Biological Activity Overview

This compound exhibits various biological activities primarily linked to its interaction with neuropeptide receptors and potential applications in pain management and neurological disorders.

The compound has been studied for its antagonistic activity on tachykinin receptors, which are involved in pain signaling pathways. Tachykinins, such as Substance P, play a crucial role in the transmission of pain signals in the nervous system. By inhibiting these receptors, the compound may help alleviate pain and reduce inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (BOC) group is significant for protecting the amine during synthesis and can influence the compound's solubility and permeability.

Table 1: SAR Insights

| Modification | Effect on Activity |

|---|---|

| BOC Group | Protects amine; enhances stability |

| Phenyl Ring | Increases lipophilicity; enhances receptor binding |

| Carboxylic Acid | Essential for receptor interaction |

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Pain Management : A study demonstrated that derivatives of piperidine compounds showed significant analgesic effects in animal models by acting on the neurokinin receptor pathways. The findings suggest that modifications to the piperidine structure can enhance potency and selectivity against specific receptor subtypes .

- Neuroprotective Effects : Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.